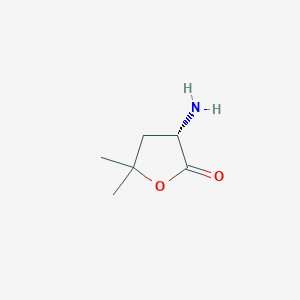![molecular formula C8H8N4O2 B13007937 8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)
8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of 8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid makes it a valuable scaffold for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazopyrazine derivatives.
Aplicaciones Científicas De Investigación
8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor agonist.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or as an agonist of GABA receptors. The exact pathways involved depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their antimicrobial and anticancer activities.
Imidazo[1,5-a]pyrimidines: Evaluated as GABA receptor agonists and kinase inhibitors.
Imidazo[1,2-a]pyrazines: Studied for their potential as enzyme inhibitors and receptor modulators
Uniqueness
8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylicacid stands out due to its unique structure, which allows for diverse chemical modifications and a broad range of biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H8N4O2 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
8-amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid |
InChI |
InChI=1S/C8H8N4O2/c1-4-11-5(8(13)14)6-7(9)10-2-3-12(4)6/h2-3H,1H3,(H2,9,10)(H,13,14) |
Clave InChI |
IWVMUYNHXKJAFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C2N1C=CN=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13007872.png)





![(1R,4S,6S)-5-[(tert-butoxy)carbonyl]-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13007895.png)
![tert-Butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13007902.png)
![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)


